molecular formula C10H8BrClO3 B6146164 methyl 3-(4-bromo-2-chlorophenyl)-3-oxopropanoate CAS No. 1551504-94-9

methyl 3-(4-bromo-2-chlorophenyl)-3-oxopropanoate

Cat. No.: B6146164
CAS No.: 1551504-94-9
M. Wt: 291.52 g/mol
InChI Key: BAXUXYUMHGWTAH-UHFFFAOYSA-N
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Description

Methyl 3-(4-bromo-2-chlorophenyl)-3-oxopropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a bromine and chlorine atom attached to a phenyl ring, which is further connected to a propanoate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(4-bromo-2-chlorophenyl)-3-oxopropanoate typically involves the esterification of 4-bromo-2-chlorophenylacetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems also helps in maintaining consistent quality and reducing production costs.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-bromo-2-chlorophenyl)-3-oxopropanoate can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine and chlorine atoms on the phenyl ring can be replaced by other nucleophiles.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid and methanol in the presence of a strong acid or base.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether or tetrahydrofuran.

    Hydrolysis: Hydrochloric acid or sodium hydroxide in water.

Major Products Formed

    Nucleophilic substitution: Depending on the nucleophile used, various substituted phenyl derivatives can be formed.

    Reduction: The major product is 3-(4-bromo-2-chlorophenyl)-3-hydroxypropanoate.

    Hydrolysis: The major products are 4-bromo-2-chlorophenylacetic acid and methanol.

Scientific Research Applications

Methyl 3-(4-bromo-2-chlorophenyl)-3-oxopropanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-(4-bromo-2-chlorophenyl)-3-oxopropanoate in biological systems is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to the modulation of biochemical pathways. The presence of bromine and chlorine atoms may enhance its binding affinity to certain targets, thereby increasing its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(4-bromo-2-fluorophenyl)-3-oxopropanoate
  • Methyl 3-(4-chloro-2-fluorophenyl)-3-oxopropanoate
  • Methyl 3-(4-bromo-2-iodophenyl)-3-oxopropanoate

Uniqueness

Methyl 3-(4-bromo-2-chlorophenyl)-3-oxopropanoate is unique due to the specific combination of bromine and chlorine atoms on the phenyl ring. This combination can influence its reactivity and biological activity, making it distinct from other similar compounds.

Properties

CAS No.

1551504-94-9

Molecular Formula

C10H8BrClO3

Molecular Weight

291.52 g/mol

IUPAC Name

methyl 3-(4-bromo-2-chlorophenyl)-3-oxopropanoate

InChI

InChI=1S/C10H8BrClO3/c1-15-10(14)5-9(13)7-3-2-6(11)4-8(7)12/h2-4H,5H2,1H3

InChI Key

BAXUXYUMHGWTAH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC(=O)C1=C(C=C(C=C1)Br)Cl

Purity

95

Origin of Product

United States

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